2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Description
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound is further substituted with a chloro group, two methyl groups, and a dimethylacetamide moiety. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-8-9(2)15(19)21-12-6-13(11(16)5-10(8)12)20-7-14(18)17(3)4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHKHCAZCAJYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-acetyl-4-hydroxycoumarin.
Chlorination: The 3-acetyl-4-hydroxycoumarin is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 6-position, resulting in 6-chloro-3-acetyl-4-hydroxycoumarin.
Methylation: The methyl groups are introduced by methylation of the 3-acetyl-4-hydroxycoumarin using methyl iodide and a base, such as potassium carbonate, to yield 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl.
Acetamide Formation: Finally, the dimethylacetamide moiety is introduced by reacting the 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl with N,N-dimethylacetamide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound.
Chemical Reactions Analysis
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl group of the chromen-2-one core to form the corresponding alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives. Typical reagents include sodium azide (NaN3) and thiourea.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active chromen-2-one derivatives. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been investigated for its potential as a therapeutic agent in the treatment of various diseases.
Medicine: Due to its diverse biological activities, the compound is being explored for its potential use in drug development. It has shown promise as a lead compound for the design of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in key biological processes. It can inhibit the activity of specific enzymes, such as kinases and proteases, leading to the modulation of cellular signaling pathways.
Pathways: The compound affects various cellular pathways, including apoptosis, cell cycle regulation, and immune response. It can induce cell death in cancer cells, inhibit viral replication, and modulate the immune system.
Comparison with Similar Compounds
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share a similar chromen-2-one core structure but differ in their substitution patterns. These compounds also exhibit diverse biological activities and are used in various applications.
Chromone Derivatives: Chromone derivatives, such as flavones and isoflavones, have a similar bicyclic structure but differ in the position of the oxygen atom. These compounds are known for their antioxidant and anti-inflammatory properties.
Indole Derivatives: Indole derivatives, such as indomethacin and tryptophan, have a different core structure but share similar biological activities. These compounds are used in the treatment of various diseases and as intermediates in organic synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
